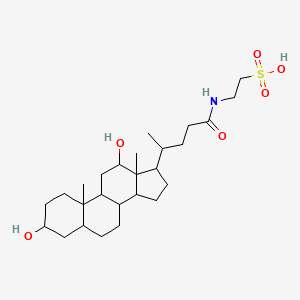![molecular formula C19H25N3O4S B1228403 6,7-diethoxy-3-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1228403.png)
6,7-diethoxy-3-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-sulfanylidene-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-diethoxy-3-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-sulfanylidene-1H-quinazolin-4-one is a member of quinazolines.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques : Quinazolinone derivatives are synthesized using various chemical reactions. For instance, 3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-7-(trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one is synthesized through intramolecular electrophilic cyclization, demonstrating the compound's versatile synthetic potential (N. Kut, M. Onysko, & V. Lendel, 2020).
Structural Variations and Analysis : The structural properties and variations of quinazolinone compounds are important for understanding their chemical behavior and potential applications (D. K. Magotra et al., 1996).
Biological and Pharmacological Activities
Antitumor and Anticancer Properties : Quinazolinone derivatives exhibit significant potential as antitumor agents. For example, derivatives such as HMJ38 have been used as lead compounds to develop potent anti-cancer agents, indicating the potential of similar compounds in cancer treatment (M. Hour et al., 2013).
Anti-Inflammatory Activity : Quinazolinone compounds have demonstrated notable anti-inflammatory activities. This suggests that similar compounds could have applications in treating inflammatory conditions (Ashok Kumar & C. S. Rajput, 2009).
Antiviral and Antimicrobial Properties : Some quinazolinone derivatives are effective against viruses and bacteria, indicating their potential use in developing new antiviral and antimicrobial drugs (V. K. Pandey et al., 2008).
Potential in Treating Hypertension : Specific derivatives have shown significant activity in relaxing blood vessels, suggesting their potential application in managing hypertension (Y. Eguchi et al., 1991).
Analgesic Properties : Certain quinazolinone compounds exhibit analgesic properties, which could be useful in pain management (V. Alagarsamy et al., 2011).
Propiedades
Fórmula molecular |
C19H25N3O4S |
|---|---|
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
6,7-diethoxy-3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C19H25N3O4S/c1-3-25-15-11-13-14(12-16(15)26-4-2)20-19(27)22(18(13)24)10-6-9-21-8-5-7-17(21)23/h11-12H,3-10H2,1-2H3,(H,20,27) |
Clave InChI |
DMRBOZKOYDEYEY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C2C(=C1)C(=O)N(C(=S)N2)CCCN3CCCC3=O)OCC |
SMILES canónico |
CCOC1=C(C=C2C(=C1)C(=O)N(C(=S)N2)CCCN3CCCC3=O)OCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



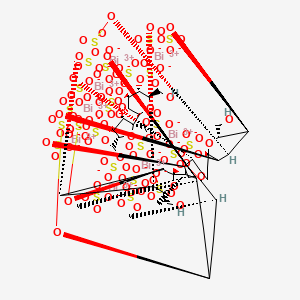
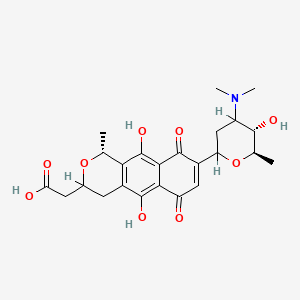
![6-[(2-Chlorophenyl)methyl]-3-(3-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinone](/img/structure/B1228323.png)
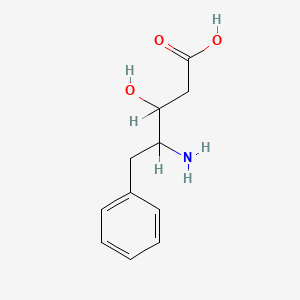


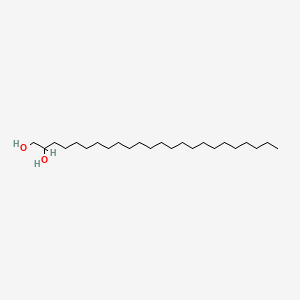
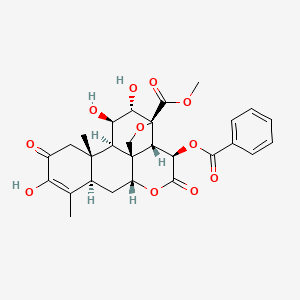
![1-methyl-N-[4-(trifluoromethyl)phenyl]-4-imidazolesulfonamide](/img/structure/B1228332.png)
![3,4,5-trimethoxy-N-[2-(1-methyl-2-benzimidazolyl)ethyl]benzamide](/img/structure/B1228333.png)

![5,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/no-structure.png)
![4-[(3-Chlorophenyl)-oxomethyl]-1-methyl-2-pyrrolecarboxaldehyde oxime](/img/structure/B1228342.png)
